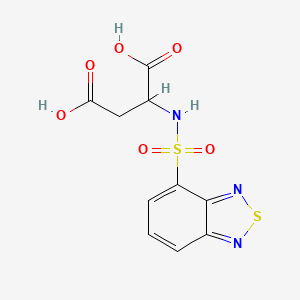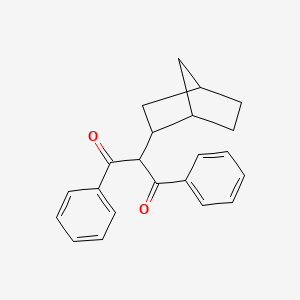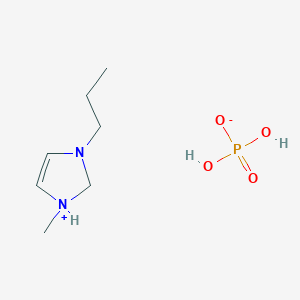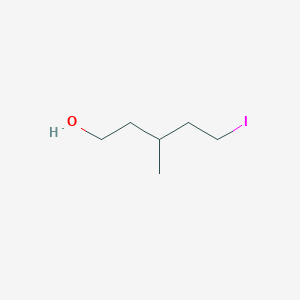![molecular formula C24H26Cl2N2O2 B15173011 4,4'-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile) CAS No. 917981-06-7](/img/structure/B15173011.png)
4,4'-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile) is a complex organic compound characterized by its unique structure, which includes a decane backbone with bis(oxy) linkages and chlorobenzonitrile groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile) typically involves the reaction of decane-1,10-diol with 2-chlorobenzonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or toluene. The process involves the formation of ether linkages between the decane backbone and the chlorobenzonitrile groups.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production.
化学反应分析
Types of Reactions
4,4’-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The chlorobenzonitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of decane-1,10-dicarboxylic acid and 2-chlorobenzoic acid.
Reduction: Formation of decane-1,10-diylbis(oxy)bis(2-chlorobenzylamine).
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
科学研究应用
4,4’-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 4,4’-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The bis(oxy) linkages and chlorobenzonitrile groups play a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
4,4’-[Decane-1,10-diylbis(oxy)]dibenzonitrile: Similar structure but lacks the chlorine atoms.
4,4’-[Decane-1,10-diylbis(oxy)]bis(2-methylbenzonitrile): Similar structure with methyl groups instead of chlorine atoms.
4,4’-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile): Similar structure with fluorine atoms instead of chlorine.
Uniqueness
4,4’-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile) is unique due to the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The chlorine atoms can enhance the compound’s ability to participate in specific reactions and interact with biological targets.
属性
CAS 编号 |
917981-06-7 |
|---|---|
分子式 |
C24H26Cl2N2O2 |
分子量 |
445.4 g/mol |
IUPAC 名称 |
2-chloro-4-[10-(3-chloro-4-cyanophenoxy)decoxy]benzonitrile |
InChI |
InChI=1S/C24H26Cl2N2O2/c25-23-15-21(11-9-19(23)17-27)29-13-7-5-3-1-2-4-6-8-14-30-22-12-10-20(18-28)24(26)16-22/h9-12,15-16H,1-8,13-14H2 |
InChI 键 |
IIAYQAFVKLFVAI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OCCCCCCCCCCOC2=CC(=C(C=C2)C#N)Cl)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl}-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B15172938.png)
![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohex-2-en-1-one](/img/structure/B15172950.png)


![1-[2-Methyl-1-(4-methylphenyl)prop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B15172976.png)
![2-(4-Ethoxyphenyl)-5-[2-(4-ethoxyphenyl)-2-nitroethenyl]furan](/img/structure/B15172993.png)



![[4-(Cyclopropylmethyl)piperidin-4-yl]methanol](/img/structure/B15173026.png)

![[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane](/img/structure/B15173032.png)

